3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
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Overview
Description
The compound 3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is a complex organic molecule featuring multiple functional groups, including oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)
- 3-(5-bromo-2,3-dimethoxy-phenyl)-[1, 2, 4] oxadiazole
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
Uniqueness
3-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole: stands out due to its combination of oxazole and pyrrolidine rings, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-9-14(21-27-12)16-5-4-8-23(16)20(24)15-11-18(28-22-15)13-6-7-17(25-2)19(10-13)26-3/h6-7,9-11,16H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKYVLDEQSQCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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